molecular formula C14H14ClF3N4S B4780163 N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE

Cat. No.: B4780163
M. Wt: 362.8 g/mol
InChI Key: IOGJQDUCFHUJKX-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structural features, including a triazole ring, a butylsulfanyl group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the triazole ring.

    Addition of the Difluoromethyl Group: The difluoromethyl group is incorporated through a difluoromethylation reaction, often using difluoromethylating agents like difluoromethyl iodide.

    Formation of the Imine Linkage: The final step involves the condensation of the triazole derivative with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The triazole ring and aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imine linkage.

    Functionalized Triazoles: From substitution reactions.

Scientific Research Applications

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE has a wide range of applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Agrochemicals: Explored as a potential pesticide or herbicide, leveraging its bioactive properties.

    Material Science: Studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It may interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or cell signaling pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(BUTYLSULFANYL)-5-(METHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
  • **N-[3-(BUTYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE

Uniqueness

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This makes it more potent in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(2-chloro-6-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4S/c1-2-3-7-23-14-21-20-13(12(17)18)22(14)19-8-9-10(15)5-4-6-11(9)16/h4-6,8,12H,2-3,7H2,1H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJQDUCFHUJKX-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=C(C=CC=C2Cl)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=C(C=CC=C2Cl)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
Reactant of Route 2
Reactant of Route 2
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
Reactant of Route 3
Reactant of Route 3
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
Reactant of Route 4
Reactant of Route 4
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
Reactant of Route 5
Reactant of Route 5
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE
Reactant of Route 6
Reactant of Route 6
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINE

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